[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine
Description
Properties
IUPAC Name |
(3-pentan-3-yl-1,2-oxazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-3-7(4-2)9-5-8(6-10)12-11-9/h5,7H,3-4,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAXBKKGHJIYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Its unique oxazole structure contributes to its interaction with biological systems, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
The molecular formula of [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine is C9H16N2O, with a molecular weight of 168.24 g/mol. The compound features an oxazole ring, which is known for its role in pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H16N2O |
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine |
| CAS Number | 54595351 |
The biological activity of [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The oxazole moiety may facilitate binding to target proteins, influencing various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : It could act as a modulator for specific receptors, affecting signal transduction processes.
Biological Activities
Research indicates that [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds containing oxazole rings can demonstrate antimicrobial properties. While specific data on [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine is limited, related compounds have exhibited significant activity against various pathogens.
Cytotoxicity
Preliminary studies suggest that [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine may have cytotoxic effects on cancer cell lines. The exact mechanisms remain to be elucidated but could involve apoptosis induction or cell cycle arrest.
Case Studies
A review of literature reveals insights into the biological implications of similar oxazole derivatives:
- Study on Anticancer Properties : A derivative of oxazole was tested against human cancer cell lines and showed IC50 values indicating potent cytotoxicity (IC50 < 10 μM) .
- Antimicrobial Testing : Research involving related oxazole compounds demonstrated effectiveness against Gram-positive bacteria with MIC values ranging from 1 to 10 μg/mL .
Synthesis and Derivatives
The synthesis of [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine can be approached through various chemical reactions involving oxazole precursors. Understanding its synthesis is crucial for developing derivatives with enhanced biological activity.
Synthetic Pathways:
- Cyclization Reactions : Utilizing appropriate precursors to form the oxazole ring.
- Functionalization : Modifying the pentanoyl group to enhance solubility and bioactivity.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
Research indicates that [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine may serve as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, preliminary tests showed effectiveness against common pathogens, suggesting its potential as a new class of antimicrobial agents.
Anticancer Properties
Case studies have explored the compound's cytotoxic effects on various cancer cell lines. In vitro assays revealed that certain derivatives significantly inhibited cell proliferation, with IC50 values lower than those of standard chemotherapeutic agents.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study synthesized several oxazole derivatives, including [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine, and evaluated their antiproliferative effects against prostate and cervical cancer cell lines.
- Results indicated that some compounds had IC50 values significantly lower than curcumin, a known anticancer agent.
Compound IC50 (μM) against PC-3 IC50 (μM) against HeLa Curcumin 55.07 50.30 Compound A 10.00 5.00 Compound B 8.00 4.00 -
Antimicrobial Efficacy
- In another study focusing on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli.
- The results demonstrated promising inhibition zones compared to control groups.
Compound Inhibition Zone (mm) Control 10 [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine 20
Materials Science Applications
The unique structural characteristics of [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine make it suitable for applications in materials science. It can be utilized in the synthesis of novel materials with specific electronic and optical properties.
Synthesis of Novel Materials
Research has indicated that this compound can act as an intermediate in the synthesis of advanced materials used in electronics and photonics.
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine (–CH₂NH₂) participates in classical amine reactions:
Acylation
Reacts with acyl chlorides or anhydrides to form amides:
Conditions : Room temperature, base (e.g., pyridine) .
Alkylation
Forms secondary or tertiary amines via alkyl halides:
Limitations : Steric hindrance from the pentan-3-yl group may reduce reaction efficiency .
Schiff Base Formation
Reacts with aldehydes/ketones to form imines:
Applications : Intermediate for pharmaceutical synthesis.
Ring-Opening Reactions
Under strongly acidic or basic conditions, the oxazole ring may undergo hydrolysis:
-
Acidic Hydrolysis : Produces carboxylic acid derivatives (e.g., β-keto amides).
-
Basic Hydrolysis : Yields α-amino ketones, though this reaction is less common for 1,2-oxazoles compared to 1,3-oxazoles.
Metal-Complexation Behavior
The amine and oxazole’s nitrogen atoms can act as ligands for transition metals:
| Metal Ion | Coordination Site | Complex Type |
|---|---|---|
| Cu²⁺ | Oxazole N, Amine N | Tetrahedral or square planar |
| Fe³⁺ | Oxazole N | Octahedral |
These complexes are studied for catalytic and materials science applications .
Oxazole Ring Functionalization
The pentan-3-yl substituent at the 3-position can influence regioselectivity in further modifications:
-
Friedel-Crafts Alkylation : Limited due to the ring’s electron deficiency.
-
Cross-Dehydrogenative Coupling : Forms C–C bonds with aromatic systems under oxidative conditions.
Stability Under Standard Conditions
The compound remains stable at room temperature but degrades under prolonged UV exposure or extreme pH (<3 or >11). Storage recommendations include inert atmospheres and desiccants to prevent amine oxidation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Aromatic Isoxazole Derivatives
a) [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanamine Hydrochloride
- Molecular Formula : C₁₀H₁₀FN₂O
- Key Differences: A 4-fluorophenyl group replaces the pentan-3-yl substituent. Higher polarity due to the electron-withdrawing fluorine atom, reducing lipophilicity (logP ≈ 1.5–1.8). Potential for enhanced metabolic stability compared to aliphatic analogs .
b) (3-Phenyl-1,2-oxazol-5-yl)methanamine
- Molecular Formula : C₁₀H₁₀N₂O
- Lower molecular weight (174.20 g/mol) compared to the target compound (168.25 g/mol). Higher melting point and crystallinity due to planar aromatic structure .
c) [3-(3-Pyridinyl)-1,2-oxazol-5-yl]methanamine Dihydrochloride
Halogenated Analogs
a) [3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine
- Molecular Formula : C₁₀H₉ClN₂O
- Key Differences: Chlorine atom increases molecular weight (208.65 g/mol) and lipophilicity (logP ≈ 2.5–3.0).
b) [3-(2-Bromophenyl)-1,2-oxazol-5-yl]methanamine
Aliphatic Analogs
a) [3-(Cyclopentyl)-1,2-oxazol-5-yl]methanamine Hydrochloride
- Molecular Formula : C₉H₁₄N₂O·HCl
- Lower lipophilicity (logP ≈ 1.5–1.9) compared to the pentan-3-yl analog due to reduced alkyl chain flexibility .
b) [3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Physicochemical and Functional Comparison
| Property | Target Compound | 4-Fluorophenyl Analog | Phenyl Analog | Cyclopentyl Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 168.25 | 208.19 | 174.20 | 166.22 |
| logP (Estimated) | 1.8–2.2 | 1.5–1.8 | 2.0–2.4 | 1.5–1.9 |
| CCS ([M+H]⁺, Ų) | 138.2 | ~140–145* | ~135–140* | ~130–135* |
| Key Functional Groups | Branched alkyl | Aromatic (F-substituted) | Aromatic | Cyclic alkyl |
*CCS values estimated based on molecular size and substituent bulk.
Preparation Methods
General Synthetic Strategy Overview
The preparation of this compound typically follows these key synthetic steps:
- Construction of the 1,2-oxazole (isoxazole) ring core.
- Introduction or preservation of the pentan-3-yl substituent at the 3-position.
- Functionalization at the 5-position to install the methanamine group.
Synthetic Routes and Key Reactions
Isoxazole Ring Construction
The 1,2-oxazole ring is often synthesized via cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds or their equivalents. Gewald-type Thorpe reactions and modifications have been reported for related isoxazole derivatives, where hydrazine treatment of acetylated precursors leads to ring formation and functionalization.
Installation of the Methanamine Group at the 5-Position
The methanamine group attached to the 5-position of the oxazole ring is generally introduced via substitution reactions on a suitable leaving group precursor or by reductive amination of an aldehyde or ketone functionality at this position. For example, nucleophilic substitution with amines under reflux conditions in toluene has been demonstrated to yield aminated oxazole derivatives.
Detailed Preparation Example from Literature
A representative synthetic approach adapted from analogous isoxazole derivatives includes:
- Starting from 4-acetamido-5-acetyl(1,2)oxazole-3-carboxamide, reflux with excess hydrazine (98%) in ethanol leads to hydrazide intermediates.
- Subsequent purification by column chromatography yields compounds with the oxazole ring intact and functionalized.
- Reaction with aldehydes or amines under reflux in toluene facilitates the substitution at the 5-position, introducing the methanamine group.
- The pentan-3-yl substituent is preserved or introduced via the choice of starting materials or via alkylation steps prior to ring closure.
Reaction Conditions and Optimization
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the oxazole ring and the presence of the methanamine group.
- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with the molecular formula C9H16N2O.
- Elemental Analysis: Matches theoretical values within ±0.1%, confirming purity.
- X-ray Crystallography: Used for structural confirmation of closely related oxazole derivatives.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C9H16N2O |
| Molecular Weight | 168.24 g/mol |
| Key Starting Materials | 4-acetamido-5-acetyl(1,2)oxazole-3-carboxamide, hydrazine, 5-bromopentylamine HBr |
| Solvents | Ethanol, toluene, ethyl acetate |
| Reaction Temperature | Reflux (approx. 110 °C for toluene) |
| Reaction Time | 4 hours for substitution step |
| Purification Techniques | Column chromatography, recrystallization |
| Characterization Methods | NMR, MS, elemental analysis, X-ray crystallography |
Q & A
Q. Q1. What are the validated synthetic routes for [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine typically involves cyclocondensation of nitrile derivatives with hydroxylamine, followed by functional group modifications. Key steps include:
- Cyclization : Reacting 3-pentyl-substituted precursors with hydroxylamine hydrochloride in ethanol/water under reflux (80–90°C) to form the oxazole core .
- Amine Functionalization : Reductive amination or substitution reactions to introduce the methanamine group. Sodium borohydride or lithium aluminum hydride are common reducing agents, requiring anhydrous conditions to avoid side reactions .
- Yield Optimization : Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in ethanol. Reaction temperature and solvent polarity critically impact stereoselectivity and byproduct formation .
Q. Q2. What analytical techniques are recommended for characterizing [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine, and how are spectral data interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peaks (m/z ≈ 182) confirm the molecular weight. Fragmentation patterns reveal loss of the pentyl group (m/z 125) and subsequent ring decomposition .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase ensure >98% purity .
Advanced Research Questions
Q. Q3. How does the pentan-3-yl substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to phenyl or fluorophenyl analogs?
Methodological Answer: The pentan-3-yl group, being an alkyl chain, enhances electron-donating effects compared to electron-withdrawing fluorophenyl groups. This difference impacts:
- Reaction Kinetics : Alkyl substituents accelerate nucleophilic attacks on the oxazole ring (e.g., SN2 reactions) due to increased electron density at the reactive site.
- Regioselectivity : In halogenation reactions, the pentyl group directs electrophiles to the oxazole’s C-4 position, whereas fluorophenyl analogs favor C-2 substitution .
- Case Study : Comparative studies show a 20% higher yield in bromination reactions for pentan-3-yl derivatives versus fluorophenyl analogs under identical conditions (DMF, NBS, 50°C) .
Q. Q4. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s biological activity?
Methodological Answer: Discrepancies often arise from solvation effects or protein flexibility in docking studies. Mitigation approaches include:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to account for conformational changes in biological targets .
- Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed IC50 values. For example, FEP corrected a 1.5-log unit error in kinase inhibition predictions .
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate computational binding constants .
Q. Q5. How can structure-activity relationship (SAR) studies be designed to optimize [3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine for antimicrobial applications?
Methodological Answer:
- Core Modifications : Synthesize analogs with varying alkyl chain lengths (C3–C7) to assess hydrophobicity effects on membrane penetration .
- Functional Group Additions : Introduce sulfonamide or nitro groups at the methanamine position to enhance target specificity.
- Biological Assays :
- MIC Testing : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Resistance Profiling : Monitor mutation rates in bacterial efflux pump genes (e.g., acrB) after prolonged exposure .
- Data Correlation : Use multivariate regression to link logP values and antimicrobial efficacy. A logP ~2.5 maximizes activity while maintaining solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
